methyl (E)-3-[3-[[4-[4-(dimethylamino)phenyl]phenyl]methyl-(2,2-dimethylpropanoyl)amino]phenyl]prop-2-enoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PMID29649907-Compound-32 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and detailed in specific research publications .
Industrial Production Methods: Industrial production of PMID29649907-Compound-32 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: PMID29649907-Compound-32 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Scientific Research Applications
PMID29649907-Compound-32 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of PMID29649907-Compound-32 involves the inhibition of Rho kinase 2 (ROCK2). This inhibition affects various cellular processes, including cytoskeletal organization, cell migration, and proliferation. The compound binds to the active site of ROCK2, preventing its interaction with substrates and downstream signaling pathways .
Comparison with Similar Compounds
Compound 32 (PMID 20471253): Another Rho kinase 2 inhibitor with similar biological activity.
Polyketide synthase 13-IN-1: A polyketide synthase inhibitor with different target specificity.
Uniqueness: PMID29649907-Compound-32 is unique due to its high specificity and potency as a Rho kinase 2 inhibitor. Its distinct chemical structure and binding affinity make it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C30H34N2O3 |
---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
methyl (E)-3-[3-[[4-[4-(dimethylamino)phenyl]phenyl]methyl-(2,2-dimethylpropanoyl)amino]phenyl]prop-2-enoate |
InChI |
InChI=1S/C30H34N2O3/c1-30(2,3)29(34)32(27-9-7-8-22(20-27)12-19-28(33)35-6)21-23-10-13-24(14-11-23)25-15-17-26(18-16-25)31(4)5/h7-20H,21H2,1-6H3/b19-12+ |
InChI Key |
CROILKLCCCWJNU-XDHOZWIPSA-N |
Isomeric SMILES |
CC(C)(C)C(=O)N(CC1=CC=C(C=C1)C2=CC=C(C=C2)N(C)C)C3=CC=CC(=C3)/C=C/C(=O)OC |
Canonical SMILES |
CC(C)(C)C(=O)N(CC1=CC=C(C=C1)C2=CC=C(C=C2)N(C)C)C3=CC=CC(=C3)C=CC(=O)OC |
Origin of Product |
United States |
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